molecular formula C15H16BrFN2O B2567884 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide CAS No. 1258737-01-7

3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide

Cat. No.: B2567884
CAS No.: 1258737-01-7
M. Wt: 339.208
InChI Key: LPWPQPUXEWZRCZ-UHFFFAOYSA-N
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Description

3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromo and fluorine substituent on a phenyl ring, a cyanocyclobutyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluorine substituents.

    Formation of Cyanocyclobutyl Group: The cyanocyclobutyl group is introduced through a cyclization reaction involving a nitrile precursor.

    Amidation: The final step involves the formation of the amide bond through a reaction between the cyanocyclobutyl intermediate and a methylpropanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromo and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
  • 3-(4-bromo-2-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
  • 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-ethylpropanamide

Uniqueness

3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromo and fluorine atoms on the phenyl ring, along with the cyanocyclobutyl and methylpropanamide groups, differentiates it from other similar compounds and may result in unique reactivity and biological activity.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN2O/c1-19(15(10-18)7-2-8-15)14(20)6-4-11-3-5-12(16)9-13(11)17/h3,5,9H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWPQPUXEWZRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=C(C=C(C=C1)Br)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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